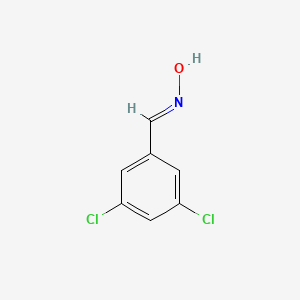

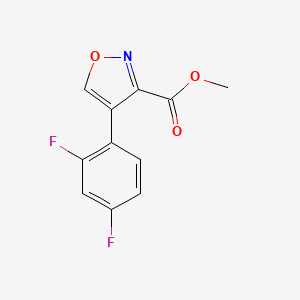

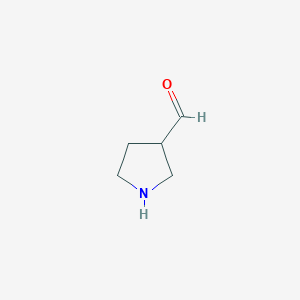

![molecular formula C21H18N2O5 B2962412 2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid CAS No. 2140317-10-6](/img/structure/B2962412.png)

2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid” is a complex organic molecule with a CAS Number of 2137580-42-6 . It has a molecular weight of 393.44 .

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a high GI absorption and is a P-gp substrate . It also shows inhibitory activity against CYP2C19 and CYP2C9 . The compound is soluble, with a Log S (ESOL) of -3.62 .科学的研究の応用

Peptide Synthesis and Dipeptide Synthons

A groundbreaking development in peptide synthesis involves the use of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, showcasing its effectiveness as a novel class of dipeptide synthons. This compound has been successfully applied in the synthesis of complex peptides, such as analogues of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B, thereby highlighting its potential as a dipeptide building block for peptide construction (Suter, Stoykova, Linden, & Heimgartner, 2000).

Protection of Hydroxy-Groups in Organic Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group has been identified as a versatile protecting group for hydroxy-groups in the synthesis of organic compounds. It is compatible with a variety of acid- and base-labile protecting groups and can be selectively removed without affecting other sensitive groups, showcasing its utility in complex organic synthesis processes (Gioeli & Chattopadhyaya, 1982).

Synthesis of Azaspiro Decane Systems

The synthesis of azaspiro[4.5]decane systems, including compounds like 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one, has been achieved through innovative oxidative cyclization techniques. This approach has paved the way for the creation of complex molecular structures that are pivotal in the development of new pharmaceuticals and chemical entities (Martin‐Lopez & Bermejo, 1998).

Photolysis and Chemical Transformations

Research into the photolysis of diazo compounds in aqueous solutions has led to insights into the formation of fluorene-9-carboxylic acid as a major product. This work has contributed to our understanding of chemical transformations induced by light and the potential applications of these processes in synthetic chemistry (Andraos, Chiang, Kresge, & Popik, 1997).

Safety and Hazards

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5/c24-19(25)18-9-21(28-22-18)11-23(12-21)20(26)27-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCAXOYEEVFZQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NOC12CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(sec-butyl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2962330.png)

![N-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2962332.png)

![N-(4-acetylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2962334.png)

![N-[[4-(3-Methoxyphenyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2962350.png)

![5-[benzyl(methyl)amino]-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone](/img/structure/B2962351.png)